tert-butyl 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate: is a chemical compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in click chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
The synthesis of tert-butyl 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This is achieved through the CuAAC reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring.
Attachment of the tert-butyl group:
Formation of the pyrrolidine ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring.
Chemical Reactions Analysis
tert-butyl 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Oxidation and Reduction:
Click Chemistry: As a ligand in CuAAC reactions, it facilitates the formation of 1,2,3-triazoles from azides and alkynes.
Common reagents used in these reactions include copper(I) catalysts, azides, and alkynes. The major products formed from these reactions are typically 1,2,3-triazole derivatives .
Scientific Research Applications
tert-butyl 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in CuAAC reactions, which are widely employed in the synthesis of complex organic molecules.
Biology: The compound’s biocompatibility makes it suitable for bioconjugation experiments, where it is used to label biomolecules with fluorescent tags or other markers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate primarily involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, stabilizing the catalytic complex and facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This process involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole ring .
Comparison with Similar Compounds
tert-butyl 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
BTTAA (2- (4- ( (Bis ( (1- (tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand for CuAAC reactions, known for its rapid reaction rates and low cytotoxicity.
TBTA (tris(benzyltriazolylmethyl)amine): A widely used ligand in CuAAC reactions, but less water-soluble and more cytotoxic compared to this compound.
The uniqueness of this compound lies in its combination of water solubility, biocompatibility, and efficiency in catalyzing CuAAC reactions .
Properties
IUPAC Name |
tert-butyl 3-(triazol-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-4-9(8-14)15-7-5-12-13-15/h5,7,9H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZDSUBDFIKNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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